2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
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Overview
Description
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a methoxyphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.
Introduction of the propanoic acid moiety: The benzimidazole derivative is then reacted with a suitable propanoic acid derivative, such as 2-bromo-propanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propanoic acid: This compound shares the methoxyphenyl and propanoic acid moieties but lacks the benzimidazole ring.
4-Methoxyphenethylamine: Similar in having a methoxyphenyl group but differs in the presence of an ethylamine moiety instead of the benzimidazole and propanoic acid groups.
Uniqueness
The uniqueness of 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid (commonly referred to as Compound A) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacodynamics, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
Compound A has the molecular formula C17H16N2O4 and a molar mass of 312.32 g/mol. Its structure features a benzimidazole core substituted with a methoxyphenyl group and a propanoic acid moiety, which may contribute to its biological activity.
Pharmacodynamics
Research has indicated that compounds related to benzimidazoles exhibit significant interactions with various biological targets, particularly within the central nervous system. The pharmacodynamics of Compound A suggest it may act on opioid receptors, similar to other benzimidazole derivatives such as metonitazene.
- Opioid Receptor Interaction : Studies have shown that certain benzimidazole derivatives possess high affinity for the mu-opioid receptor (MOR), leading to analgesic effects. For instance, metonitazene, a closely related compound, demonstrated an EC50 value of 8.14 nM at MOR, indicating potent activity compared to traditional opioids like fentanyl and hydromorphone .
Antitumor Activity
Recent investigations into the antitumor potential of benzimidazole derivatives have highlighted their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
- Case Study : A study evaluating the cytotoxic effects of benzimidazole derivatives reported that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines such as PC-3 (prostate cancer) and HT-29 (colon cancer) . While specific data for Compound A is limited, its structural similarities suggest potential efficacy.
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial properties. The presence of the methoxy group may enhance their interaction with microbial targets.
- Study Findings : Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, a derivative was found to inhibit bacterial growth by more than 85% at concentrations around 100 µM .
Table 1: Comparative Biological Activities of Benzimidazole Derivatives
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(17(20)21)23-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRVXAENSGBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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